molecular formula C9H12ClN B096865 Cinnamylamine hydrochloride CAS No. 17480-08-9

Cinnamylamine hydrochloride

Cat. No. B096865
CAS RN: 17480-08-9
M. Wt: 169.65 g/mol
InChI Key: RHJVYCBQGSIGEG-KQGICBIGSA-N
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Description

Cinnamylamine hydrochloride is not directly mentioned in the provided papers; however, the papers do discuss various cinnamyl derivatives and related compounds. These derivatives are of significant interest due to their potential biological activities and applications in the synthesis of pharmaceuticals. For instance, cinnamyl alcohol is used in the synthesis of 6-chloropurine N,O-nucleoside analogues, which have been evaluated for their metabolic and apoptotic activity . Cinnamycin, a peptide related to cinnamyl derivatives, has been studied for its immunopotentiating properties and its specific binding to phosphatidylethanolamine (PE), a component of bacterial cell membranes . Additionally, cinnamamide derivatives have been synthesized and evaluated for their antifungal and insecticidal activities .

Synthesis Analysis

The synthesis of cinnamyl derivatives involves various chemical reactions. For example, cinnamyl alcohol undergoes an ene reaction with nitrosocarbonyl mesitylene to produce isoxazolidine derivatives . Another synthesis route involves the reaction of cinnamic acid with thionyl chloride to produce cinnamyl chloride, which is then reacted with 2-aminoethanol to yield N-(2-hydroxyethyl)cinnamamide . Furthermore, the synthesis of (E)-3,3-diaryl and (E)-3-aryl-3-aryloxy allylamines and allylalcohols from trans-cinnamyl chloride and alcohol has been described, showcasing the versatility of cinnamyl derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of cinnamycin, a cinnamyl-related peptide, complexed with lysophosphatidylethanolamine has been determined by 1H-NMR, revealing a cylindrical shape and a hydrophobic pocket that binds specifically to the head group of the ligand . The structure and dynamics of cinnamycin–lipid complexes have been further elucidated using molecular dynamics simulations, which show the selective binding of cinnamycin to PE lipids through an extensive hydrogen-bonding network .

Chemical Reactions Analysis

Cinnamyl derivatives participate in various chemical reactions. The ene reaction of cinnamyl alcohol with nitrosocarbonyl mesitylene is one such example . The oxidative Mizoroki–Heck reaction of unprotected cinnamylamines has been performed at ambient temperature under air, highlighting the reactivity of cinnamylamines in carbon-carbon bond-forming reactions . Additionally, a domino Rh-catalyzed hydroformylation-double cyclization of o-amino cinnamyl derivatives has been developed, which is applicable to the syntheses of alkaloid drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamyl derivatives and related compounds are influenced by their molecular structure. The specific binding of cinnamycin to PE is characterized by a large binding constant and is influenced by the length of the PE fatty acid chains . The thermodynamic parameters of complex formation between cinnamycin and PE have been measured, revealing insights into the binding mechanism, which includes hydrophobic interactions and entropy-enthalpy compensation . The binding affinity and reaction enthalpy vary with temperature and the PE chain length, indicating the importance of the lipid environment in the binding process .

Scientific Research Applications

Enzyme Research

Cinnamylamine hydrochloride has been studied for its interactions with enzymes. Williams, Lawson, and Backwell (1988) explored its use as a substrate for monoamine oxidases A and B in mitochondria, highlighting its oxidation properties and potential use in sensitive assays for these enzymes (Williams, Lawson, & Backwell, 1988).

Antitumor Effects

Shin et al. (2007) synthesized cinnamyl compounds related to 2'-hydroxycinnamaldehyde and found that one derivative inhibited the growth of human cancer cells and a human colon tumor xenograft in mice (Shin et al., 2007).

Chemical Synthesis

Pedrosa et al. (2006) reported on the methoxyselenenylation of cinnamylamines, exploring the regio- and diastereoselective formation of these compounds, which are useful in chemical synthesis (Pedrosa, Andrés, Mendiguchía, & Nieto, 2006).

Peptide Antibiotic Research

Machaidze, Ziegler, and Seelig (2002) studied Ro 09-0198 (cinnamycin), a peptide antibiotic, for its specific binding to phosphatidylethanolamine, highlighting its potential applications in membrane studies and cell biology (Machaidze, Ziegler, & Seelig, 2002).

Corrosion Inhibition

Priya, Muralidharan, and Subramania (2008) investigated cinnamylamine derivatives as inhibitors against carbon steel corrosion, demonstrating their potential in industrial applications (Priya, Muralidharan, & Subramania, 2008).

Catalysis Research

Segobia, Trasarti, and Apesteguía (2015) explored the use of cinnamylamine in the hydrogenation of cinnamonitrile, highlighting its role in catalytic processes (Segobia, Trasarti, & Apesteguía, 2015).

Polymer-Supported Synthesis

Leikoski et al. (2013) used cinnamylamine in the Heck reaction with aryl iodides on Wang resin, demonstrating its utility in solid-phase organic synthesis (Leikoski et al., 2013).

Lantibiotic Biosynthesis

Ökesli, Cooper, Fogle, and van der Donk (2011) investigated the post-translational modifications of cinnamycin, a lantibiotic, which could provide insights into peptide biosynthesis and protein engineering (Ökesli, Cooper, Fogle, & van der Donk, 2011).

Beta-Adrenergic Receptor Research

Sawa et al. (2005) studied cinnamylamine-based compounds for their potential as beta-adrenergic receptor agonists, contributing to pharmacological research (Sawa et al., 2005).

properties

IUPAC Name

(E)-3-phenylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJVYCBQGSIGEG-KQGICBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamylamine hydrochloride

CAS RN

5586-89-0, 17480-08-9
Record name Cinnamylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamylamine hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-phenylprop-2-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMYLAMINE HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CH WILLIAMS - 1987 - portlandpress.com
… ( 2 m ~ ) in the presence and absence of S-alanine anilide (lo-' M) and at eight concentrations of N-methyl-transcinnamylamine hydrochloride (5 x …
Number of citations: 1 portlandpress.com
CH WILLIAMS - 1984 - portlandpress.com
… The same buffer, but containing 4% (w/v) n-octyl PD-glucopyranoside (octyl glucoside) was used to dissolve the substrate, cinnamylamine hydrochloride. A Cary model 118 …
Number of citations: 3 portlandpress.com
JJP Zhou, B Zhong, RB Silverman - Analytical biochemistry, 1996 - Elsevier
… The final concentrations of E-2,5-dimethoxyE-2,5-Dimethoxycinnamylamine trifluoroacetyl amide cinnamylamine hydrochloride were 20, 41, 82, 123, 164, (0.8g, 2.77 mmol) was added …
Number of citations: 37 www.sciencedirect.com
W Oppolzer - Helvetica Chimica Acta, 1974 - Wiley Online Library
… cinnamylamine hydrochloride, 1.25 g of pyridine arid 5 ml ol CH,CI, was added dropwise a solution of 0.565 g of toluencsulfonylchloride. The reaction mixture was kept at room …
Number of citations: 8 onlinelibrary.wiley.com
B Belleau - Journal of Medicinal Chemistry, 2002 - ACS Publications
Dibenamine under physiological conditions, can be looked upon as a true isostere of sympathomimetic amines (II). From our study, 1 it emerged that all adrenergic blocking agents of …
Number of citations: 29 pubs.acs.org
LRH Klemm, TM McGuire… - The Journal of Organic …, 1976 - ACS Publications
… cis-Cinnamylamine Hydrochloride (3). A mixture of 0.25 g of 5% Pd/BaSOi (Baker), 0.2 ml of synthetic quinoline, and 40 ml of EtOH was agitated in hydrogen gas at 1 atm until the …
Number of citations: 53 pubs.acs.org
GB Irvine, DT Elmore - Biochemical Journal, 1979 - portlandpress.com
… A cold solution of cinnamylamine hydrochloride (5.07g) and N-methylmorpholine (3.3ml) in NNdimethylformamide (50ml) was then added. The mixture was stirred for 2h at -10C and …
Number of citations: 3 portlandpress.com
J Neilan, DN Dowling, LK Dunican - Biochem Soc Trans, 1984 - researchgate.net
… The same buffer, but containing 4% (w/v) n-octyl PD-glucopyranoside (octyl glucoside) was used to dissolve the substrate, cinnamylamine hydrochloride. A Cary model 118 …
Number of citations: 4 www.researchgate.net
HG Richey Jr, LM Moses, MS Domalski… - The Journal of …, 1981 - ACS Publications
… This chloride was converted to the hydrochloride of 3-amino- 1-phenyl- 1-propyne by using a procedure described for the preparation of cinnamylamine hydrochloride.30 The …
Number of citations: 17 pubs.acs.org
FRC BACKWELL, CH WILLIAMS - 1987 - portlandpress.com
… ( 2 m ~ ) in the presence and absence of S-alanine anilide (lo-' M) and at eight concentrations of N-methyl-transcinnamylamine hydrochloride (5 x …
Number of citations: 2 portlandpress.com

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